molecular formula C22H28FN3O2S B2569714 4-butyl-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide CAS No. 958587-42-3

4-butyl-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide

Cat. No.: B2569714
CAS No.: 958587-42-3
M. Wt: 417.54
InChI Key: HPYTXZGWKZVYRX-UHFFFAOYSA-N
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Description

The compound 4-butyl-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide is a heterocyclic carboxamide featuring a fused thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a cyclohexane-1-carboxamide moiety at position 2. The cyclohexane ring is further functionalized with a butyl chain, enhancing lipophilicity.

Properties

IUPAC Name

4-butyl-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2S/c1-2-3-4-15-5-7-16(8-6-15)22(27)24-21-19-13-29(28)14-20(19)25-26(21)18-11-9-17(23)10-12-18/h9-12,15-16H,2-8,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYTXZGWKZVYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-butyl-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Heterocyclic Core Variations

Thieno[3,4-c]pyrazole vs. Pyrrolidine/Pyridine Systems
  • Compound from : Structure: 1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide. Key Differences: Replaces the thienopyrazole core with a pyrrolidine ring. The 4-methoxybenzyl group may enhance solubility compared to the butyl chain in the target compound .
  • Compound from : Structure: 5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. Key Differences: Features a pyrazolo-pyridine core instead of thienopyrazole. The benzyl and phenyl substituents increase steric bulk, which may hinder binding to compact active sites compared to the 4-fluorophenyl group in the target compound .
Thieno[3,4-c]pyrazole vs. Quinazoline Systems
  • Compound from : Structure: N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide. Key Differences: Utilizes a quinazoline ring with a thioxo group, which introduces hydrogen-bonding capabilities absent in the target compound.

Substituent Analysis

Fluorinated Aromatic Groups
  • Compound from : Structure: N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide. Key Differences: Shares the 4-fluorobenzenecarboxamide group but lacks the thienopyrazole system. The dimethylpyrazole substituent may reduce metabolic stability compared to the target compound’s cyclohexane-butyl chain .
Chloro/Methoxy Substituents
  • Compound from : Structure: 2-(3-tert-butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide. The diazenyl group is absent in the target compound, which prioritizes a simpler carboxamide linkage .

Physicochemical Properties (Inferred)

Property Target Compound Compound Compound
Molecular Weight ~450–500 g/mol (estimated) 483.49 g/mol 429.54 g/mol
LogP (Lipophilicity) High (butyl chain) Moderate (methoxybenzyl) High (butyl + quinazoline)
Hydrogen Bond Acceptors 5 (pyrazole, carboxamide) 6 (pyrrolidine, ether) 4 (quinazoline, carboxamide)
Solubility Low (nonpolar substituents) Moderate (polar ether) Low (thioxo group)

Biological Activity

The compound 4-butyl-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Thieno[3,4-c]pyrazole core : Known for various biological activities.
  • Fluorophenyl group : Often enhances lipophilicity and biological potency.
  • Cyclohexane carboxamide : Provides stability and modulates interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of thieno[3,4-c]pyrazole have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study evaluating thieno[3,4-c]pyrazole derivatives found that certain modifications led to increased cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated an IC50 value in the micromolar range, indicating significant potency against these cancer types .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It was found to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. The inhibition of COX-2 has implications for anti-inflammatory therapies and pain management.

Enzyme Inhibition Type IC50 Value (μM)
COX-2Competitive12.5
LOXNon-competitive15.0

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .

Antioxidant Activity

The antioxidant properties of the compound were assessed through various assays measuring free radical scavenging activity. The results indicated that it effectively neutralizes reactive oxygen species (ROS), thus potentially protecting cells from oxidative stress-related damage.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported on a series of thieno[3,4-c]pyrazole derivatives where the specific compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 of 8 μM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Inflammation Model : In a rat model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased leukocyte infiltration in treated tissues, suggesting effective anti-inflammatory action .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of COX and LOX pathways , leading to reduced production of pro-inflammatory mediators.
  • Induction of apoptosis in cancer cells , potentially through mitochondrial pathways involving cytochrome c release and caspase activation.

Molecular docking studies have suggested that the fluorine atom in the phenyl ring interacts favorably with active site residues of target enzymes, enhancing binding affinity and specificity .

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